molecular formula C16H14BrNO4 B3472391 methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate

methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate

Cat. No.: B3472391
M. Wt: 364.19 g/mol
InChI Key: SQMTZOBAGIEDTK-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate is a chemical building block of significant interest in organic synthesis and materials science. Its molecular structure, featuring an aromatic benzoate core, an amide linkage, and a 4-bromophenoxy moiety, is designed to facilitate the construction of complex architectures. The electron-rich aromatic framework and substituted functionality promote its use as a valuable precursor in the synthesis of a wide range of bioactive heterocycles for applications in medicinal chemistry and agrochemical design . In research settings, this compound is utilized for the design of peptide-based frameworks and amyloid-mimetic fibrillar architectures. The amide linkage can adopt an extended transoid conformation, which appears to facilitate optimal intermolecular N—H···O hydrogen bonding, a key interaction in forming supramolecular layers . Furthermore, the bromine atom present on the phenoxy group offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as those involving palladium catalysts, expanding its utility in creating more complex molecular structures . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[[2-(4-bromophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-16(20)11-3-2-4-13(9-11)18-15(19)10-22-14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMTZOBAGIEDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 3 4 Bromophenoxy Acetyl Amino Benzoate

Retrosynthetic Analysis and Established Synthetic Routes for Methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate

The synthesis of this compound is a multi-step process involving the formation of ester, ether, and amide linkages. A logical retrosynthetic analysis breaks the target molecule down into its constituent precursors, revealing the key bond formations required for its assembly. The primary disconnection is at the amide bond, which is the most common and robust method for coupling the two main fragments of the molecule. This approach identifies methyl 3-aminobenzoate (B8586502) and (4-bromophenoxy)acetic acid as the principal building blocks.

Key Precursors and Starting Materials for the Synthesis of the Compound

The synthesis of the target compound relies on two key intermediates: methyl 3-aminobenzoate and (4-bromophenoxy)acetic acid. The preparation of these precursors is well-established in organic chemistry.

Methyl 3-aminobenzoate: This compound is typically synthesized via the Fischer esterification of 3-aminobenzoic acid. vulcanchem.com The reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane. chemicalbook.comnih.gov The process generally involves cooling the solution of the amino acid in methanol, followed by the dropwise addition of the catalyst and subsequent refluxing for an extended period to drive the reaction to completion. chemicalbook.com After the reaction, a neutralization step is performed, followed by extraction and purification to yield the desired ester. chemicalbook.com

2-(4-bromophenoxy)acetic acid: This precursor is commonly prepared through a Williamson ether synthesis. The reaction involves deprotonating 4-bromophenol (B116583) with a base, such as sodium hydroxide, to form the corresponding phenolate (B1203915). nih.gov This nucleophilic phenolate then reacts with an acetic acid derivative, like chloroacetic acid, to form the ether linkage. nih.gov The resulting (4-bromophenoxy)acetic acid is then isolated and purified. This synthetic route is versatile and can be used to create a variety of substituted phenoxyacetic acid derivatives. jetir.orglookchem.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The central reaction in the synthesis of this compound is the amide bond formation between the amine group of methyl 3-aminobenzoate and the carboxylic acid group of (4-bromophenoxy)acetic acid. The direct condensation of a carboxylic acid and an amine is often slow and requires harsh conditions. Therefore, the carboxylic acid is typically activated to facilitate the reaction.

A variety of coupling reagents have been developed for this purpose. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net Urinium-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also highly effective, particularly for less reactive anilines. researchgate.net

The optimization of this coupling reaction involves screening various combinations of coupling agents, bases, solvents, and temperatures to maximize the yield and purity of the final product. Electron-deficient amines, like aniline (B41778) derivatives, can be particularly challenging to acylate, often requiring more potent activating agents and carefully controlled conditions. nih.gov

Below is an interactive data table summarizing typical conditions screened for the optimization of amide coupling reactions between an aromatic amine and a carboxylic acid.

EntryCoupling Agent (equiv.)Additive (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1EDC (1.2)HOBt (1.2)DIPEA (2.0)DMF251275
2DCC (1.1)DMAP (0.1)-CH₂Cl₂251668
3HATU (1.2)-DIPEA (2.5)MeCN25892
4BOPCl (1.5)-Et₃N (3.0)CH₂Cl₂252428
5EDC (1.0)DMAP (1.0)DIPEA (catalytic)MeCN251272

This table represents a hypothetical optimization study based on common conditions reported for similar amide coupling reactions. nih.govresearchgate.netresearchgate.net

Mechanistic Pathways of Core Linkage Formation

The synthesis of the target molecule involves three fundamental reaction mechanisms:

Esterification: The formation of methyl 3-aminobenzoate from 3-aminobenzoic acid and methanol is an acid-catalyzed Fischer esterification. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Etherification: The synthesis of (4-bromophenoxy)acetic acid involves a Williamson ether synthesis. This is a classic SN2 reaction where the sodium salt of 4-bromophenol (the phenoxide) acts as a nucleophile. It attacks the electrophilic carbon atom of chloroacetic acid that bears the chlorine atom. This nucleophilic attack results in the displacement of the chloride ion and the formation of the new carbon-oxygen ether bond.

Amidation: The final coupling step proceeds via a nucleophilic acyl substitution mechanism. The coupling reagent (e.g., EDC or HATU) first activates the carboxylic acid of (4-bromophenoxy)acetic acid, converting the hydroxyl group into a better leaving group. researchgate.net This activation forms a highly reactive intermediate, such as an O-acylisourea or an active ester. nih.gov The amino group of methyl 3-aminobenzoate then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating the leaving group (derived from the coupling reagent) and forming the stable amide bond.

Design and Synthesis of Analogues and Derivatives of this compound

The modular nature of the synthesis allows for the straightforward design and preparation of a wide range of analogues and derivatives by modifying the starting materials.

Structural Modifications within the Benzoate (B1203000) Moiety

Variations in the benzoate portion of the molecule can be achieved by starting with different substituted aminobenzoic acids. For instance, using 3-amino-4-methylbenzoic acid or 3-amino-4-chlorobenzoic acid as the starting material would introduce additional substituents onto the benzoate ring. The ester group can also be varied by using different alcohols (e.g., ethanol (B145695), propanol) during the initial esterification step, leading to ethyl, propyl, or other alkyl benzoate derivatives. orgsyn.org The synthesis of these varied starting materials, such as 3-methyl-2-aminobenzoic acid from m-xylene, provides access to a diverse library of analogues. google.com

Below is an interactive table illustrating potential structural modifications in the benzoate moiety.

Starting MaterialResulting Moiety ModificationPotential Analogue
3-Aminobenzoic acidMethyl esterThis compound
3-Aminobenzoic acidEthyl esterEthyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate
4-Amino-3-methylbenzoic acidMethyl ester, C3-methylMethyl 4-amino-3-methylbenzoate derivative
3-Amino-4-chlorobenzoic acidMethyl ester, C4-chloroMethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-chlorobenzoate

Variations in the 4-Bromophenoxy Group

The 4-bromophenoxy group can be readily modified by utilizing different substituted phenols in the initial Williamson ether synthesis step. nih.gov A wide array of commercially available phenols with varying electronic and steric properties can be employed to generate a library of phenoxyacetic acid derivatives. For example, reacting 4-chlorophenol, 4-methylphenol (p-cresol), or 4-nitrophenol (B140041) with chloroacetic acid would yield (4-chlorophenoxy)acetic acid, (4-methylphenoxy)acetic acid, or (4-nitrophenoxy)acetic acid, respectively. mdpi.comfarmaciajournal.com These intermediates can then be coupled with methyl 3-aminobenzoate to produce the corresponding analogues of the final compound. This strategy allows for a systematic exploration of how different substituents on the phenoxy ring influence the properties of the molecule. mdpi.com

Below is an interactive table showing examples of variations in the 4-bromophenoxy group.

Starting PhenolResulting Phenoxyacetic AcidPotential Analogue
4-Bromophenol(4-Bromophenoxy)acetic acidThis compound
4-Chlorophenol(4-Chlorophenoxy)acetic acidMethyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate
4-Methylphenol(4-Methylphenoxy)acetic acidMethyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate
4-Fluorophenol(4-Fluorophenoxy)acetic acidMethyl 3-{[(4-fluorophenoxy)acetyl]amino}benzoate

Alterations of the Acetylamino Linkage and Spacer Elements

The structural modification of the acetylamino linkage and the ethylene (B1197577) spacer in this compound offers a pathway to a diverse range of analogues with potentially altered physicochemical and biological properties. These modifications can be broadly categorized into alterations of the amide bond itself and changes to the length or composition of the spacer connecting the phenoxy and amino benzoate moieties.

Amide Bond Modifications:

One approach to altering the acetylamino linkage involves the replacement of the amide bond with other functional groups, which can influence the molecule's conformation, hydrogen bonding capabilities, and metabolic stability.

Reduction to an Amine: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This transformation would yield methyl 3-{[2-(4-bromophenoxy)ethyl]amino}benzoate, converting the planar amide linkage into a more flexible secondary amine.

Thioamide Formation: The carbonyl oxygen of the amide can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This conversion to a thioamide, methyl 3-{[(4-bromophenoxy)ethanethioyl]amino}benzoate, would significantly alter the electronic properties and hydrogen bonding characteristics of the linkage.

Spacer Element Modifications:

The two-carbon (acetyl) spacer can be modified to alter the distance and flexibility between the two aromatic rings.

Homologation: The spacer can be extended by one or more methylene (B1212753) units. This can be achieved by starting with a longer chain ω-phenoxyalkanoic acid, such as 3-(4-bromophenoxy)propanoic acid or 4-(4-bromophenoxy)butanoic acid. These can be synthesized from 4-bromophenol and the corresponding ω-haloalkanoic acid ester, followed by hydrolysis and conversion to the acid chloride for subsequent reaction with methyl 3-aminobenzoate.

Introduction of Rigidity: To decrease the conformational flexibility, the spacer can be modified to include rigid elements. For instance, incorporation of a cyclopropyl (B3062369) ring or a double bond within the spacer could restrict rotation and lock the molecule into a more defined conformation.

Incorporation of Heteroatoms: The spacer can also be modified to include heteroatoms. For example, starting with a derivative of chloroethoxyethanol and 4-bromophenol, a spacer containing an ether linkage could be introduced, leading to analogues with altered solubility and polarity.

These proposed modifications are based on established synthetic transformations and provide a strategic framework for the diversification of the this compound scaffold. The successful synthesis of these derivatives would require careful optimization of reaction conditions and purification protocols.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound and its intermediates relies heavily on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and residual solvents. The primary methods employed are recrystallization and column chromatography, with the choice of technique depending on the physical state and purity of the crude product.

Purification of Intermediates:

(4-bromophenoxy)acetic acid: This intermediate is typically a solid and can be purified by recrystallization. A suitable solvent system would be one in which the acid is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as a mixture of ethanol and water.

(4-bromophenoxy)acetyl chloride: As an acid chloride, this intermediate is highly reactive and moisture-sensitive. Purification is often achieved by distillation under reduced pressure to prevent thermal decomposition. Due to its reactivity, it is frequently used immediately in the next step without extensive purification.

Methyl 3-aminobenzoate: This starting material is commercially available but can be purified by recrystallization from a suitable solvent like a mixture of methanol and water, or by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381).

Purification of the Final Compound:

The crude this compound obtained from the reaction of (4-bromophenoxy)acetyl chloride and methyl 3-aminobenzoate is typically a solid. Purification can be achieved through the following methods:

Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities will either be insoluble or remain in solution upon cooling. A solvent system such as ethanol, methanol, or a mixture of ethyl acetate and hexane would be a logical starting point for the recrystallization of the target compound.

Technique Description Typical Solvents/Eluents
RecrystallizationA technique used to purify solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.Ethanol, Methanol, Ethyl acetate/Hexane
Column ChromatographyA chromatographic method used to separate a mixture of chemical substances into its individual components. The crude product is loaded onto a column of adsorbent (e.g., silica gel) and eluted with a solvent or a mixture of solvents.Stationary Phase: Silica gelMobile Phase: Gradient of ethyl acetate in hexane (e.g., 10-50%)

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the preferred method. For a compound of moderate polarity like this compound, a silica gel stationary phase is appropriate. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution, starting with a lower concentration of the polar solvent and gradually increasing it, is often effective in separating the desired product from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

The purity of the final compound and its intermediates should be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

No Specific Research Found for "this compound"

Following a comprehensive search of scientific literature and academic databases, no specific computational and theoretical studies were found for the chemical compound This compound . The requested detailed analysis, including quantum chemical calculations and molecular docking simulations as outlined, appears to be absent from published research.

The search for data pertaining to Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking simulations for this specific compound did not yield any relevant results. The scientific community has not, to date, published research that would provide the necessary data to construct the requested article.

While computational studies exist for structurally related compounds containing benzoate or bromophenoxy moieties, the strict requirement to focus solely on "this compound" prevents the inclusion of such information. Therefore, the generation of a scientifically accurate article adhering to the provided, detailed outline is not possible at this time.

Computational and Theoretical Studies on Methyl 3 4 Bromophenoxy Acetyl Amino Benzoate

Molecular Docking Simulations with Potential Biological Targets

Assessment of Ligand-Receptor Binding Affinities

No research data detailing the assessment of ligand-receptor binding affinities for methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate could be located.

Identification of Key Residues in Binding Pockets

There are no available studies that identify the key residues in the binding pockets of any potential receptors for this compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

No molecular dynamics simulation studies have been published that investigate the conformational stability or dynamic interactions of this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (non-clinical)

No non-clinical, in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound are available in the public domain.

Biological Evaluation and Mechanistic Insights in Vitro and in Silico of Methyl 3 4 Bromophenoxy Acetyl Amino Benzoate

Enzyme Inhibition Profiling and Mechanistic Elucidation (In Vitro)

The enzymatic inhibitory potential of a compound is a cornerstone of its pharmacological profile. Based on its constituent parts, methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate is a candidate for interaction with several classes of enzymes.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission, and their inhibition is a key strategy for treating neurodegenerative conditions like Alzheimer's disease. researchgate.net The aminobenzoic acid scaffold, present in the title compound, is a recognized pharmacophore for cholinesterase inhibition. nih.gov

Studies on a variety of 2-, 3-, and 4-aminobenzoic acid derivatives have demonstrated significant inhibitory potential against both AChE and BChE. researchgate.net For instance, certain benzoyl-containing derivatives of aminobenzoic acids have shown potent activity, with IC50 values in the low micromolar range. researchgate.net Specifically, derivatives of m-aminobenzoic acid (the core of the title compound) have been synthesized and shown to be more potent inhibitors of acetylcholinesterase than established drugs like galanthamine (B1674398) and tacrine. umn.edunih.gov The position of substituents on the aminobenzoic acid ring is crucial, with para-substituted derivatives often showing greater activity than ortho- or meta-substituted analogs. nih.gov The inhibitory potency is influenced by the nature of the acyl group attached to the amino function and the ester group at the carboxyl function, which modulate the compound's binding within the enzyme's active site.

Table 1: Cholinesterase Inhibitory Activity of Representative Aminobenzoic Acid Derivatives

Compound Target Enzyme IC50 (µM)
A 2-aminobenzoic acid derivative (5b) Acetylcholinesterase (AChE) 1.66 ± 0.03 researchgate.net
A 3-aminobenzoic acid derivative (2c) Butyrylcholinesterase (BChE) 2.67 ± 0.05 researchgate.net

This table presents data for structurally related aminobenzoic acid derivatives to infer the potential activity of the title compound.

Glutathione (B108866) reductase (GR) and glutathione S-transferases (GSTs) are vital enzymes in the cellular antioxidant and detoxification systems, maintaining redox homeostasis. scbt.com Inhibitors of these enzymes can disrupt cellular defenses, a mechanism exploited in various therapeutic areas. scbt.com

Direct studies on this compound are lacking, but research on related structures provides some insight. The phenoxyacetyl moiety is structurally similar to phenoxyacetate (B1228835) herbicides like 2,4-dichlorophenoxyacetate (B1228070) (2,4-D), which have been shown to inhibit human liver and erythrocyte GST isoenzymes. nih.gov This suggests that the (4-bromophenoxy)acetyl portion of the title compound could potentially interact with the active site of GSTs. However, the specific inhibitory profile would be highly dependent on the complete molecular structure. The field of GR inhibition by this class of compounds remains largely unexplored, though various natural and synthetic compounds are known to target the enzyme through different mechanisms. scbt.comnih.gov Further experimental validation is required to determine if the title compound has any significant activity against these glutathione-related enzymes.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer. researchgate.netnih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies. researchgate.netnih.gov Similarly, Protein Kinase CK2 is a constitutively active kinase implicated in promoting cell survival and proliferation in various malignancies. nih.govnih.gov

The development of small molecule kinase inhibitors often involves diverse heterocyclic and aromatic scaffolds designed to fit into the ATP-binding pocket of the target kinase. mdpi.comresearchgate.net While many VEGFR-2 inhibitors are based on quinazoline (B50416) or pyrimidine (B1678525) cores, some designs incorporate moieties that resemble aminobenzoates to achieve specific interactions within the active site. nih.gov However, there is no direct evidence in the reviewed literature linking compounds with the specific structure of this compound to significant VEGFR-2 inhibition.

Likewise, known inhibitors of Protein Kinase CK2, such as CX-4945 and polyhalogenated benzimidazoles (e.g., TBB, DMAT), possess distinct structural features not present in the title compound. nih.govresearchgate.net Although N-acetyl aminopyrazole derivatives have been identified as inhibitors of NF-κB-inducing kinase (NIK), this represents a different kinase family. nih.gov Therefore, while the general structure contains elements common in medicinal chemistry, its potential as a specific inhibitor of VEGFR-2 or CK2 is speculative and would necessitate dedicated screening and investigation.

Molecular docking studies on aminobenzoic acid derivatives have provided valuable insights into their binding mechanism within the AChE active site, which consists of a catalytic active site (CAS) and a peripheral anionic site (PAS). ufms.brlupinepublishers.com These in silico analyses can help predict the binding mode for the title compound's core structure.

The aminobenzoic acid moiety is predicted to anchor the molecule within the deep and narrow active site gorge of AChE. lupinepublishers.com Key interactions typically involve:

Hydrogen Bonding: The amide linker (-NH-C=O) and the ester group (C=O) of the molecule are capable of forming hydrogen bonds with amino acid residues in the active site, such as Asp74 and Tyr341. nih.gov

π-π Stacking: The benzene (B151609) ring of the aminobenzoate core can engage in π-π stacking interactions with aromatic residues that line the gorge, most notably Trp86 and Tyr337, which are crucial for ligand recognition and stabilization. nih.gov

Hydrophobic Interactions: The bromophenoxy group would likely extend towards the hydrophobic regions of the active site, potentially forming van der Waals interactions with residues like Tyr129 and Phe334. ufms.brnih.gov

These combined interactions stabilize the enzyme-ligand complex, leading to the inhibition of acetylcholine (B1216132) hydrolysis. The specific orientation and binding energy would depend on the precise stereoelectronic properties conferred by the 4-bromo substituent and the meta-position of the linkage on the benzoate (B1203000) ring. ufms.br

Antimicrobial Activity Studies (In Vitro)

The search for new antimicrobial agents is driven by the rise of antibiotic resistance. The title compound combines two structural motifs—a bromophenol derivative and an aminobenzoic acid derivative—both of which are associated with antimicrobial properties.

Bromophenols, which are naturally found in marine organisms, are known to possess significant pharmacological activities, including potent antibacterial effects. nih.govresearchgate.net Studies have shown that bromophenol derivatives are active against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov For example, 3-bromo-2,6-dihydroxyacetophenone exhibited good activity against S. aureus and MRSA. nih.gov The bromine atom is thought to enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes. ceon.rs

Furthermore, derivatives of 4-aminobenzoic acid (PABA) have been synthesized and shown to possess a broad spectrum of antimicrobial activity. researchgate.netmdpi.comnih.gov Simple chemical modifications of the PABA structure can lead to compounds with significant antibacterial activity against MRSA (with MIC values as low as 15.62 µM) and moderate antimycobacterial effects. researchgate.netnih.gov The mechanism is believed to involve the disruption of bacterial metabolic pathways or cell membrane integrity. researchgate.net

Given that this compound incorporates both a bromophenoxy group and an aminobenzoate core, it stands as a promising candidate for possessing antibacterial activity, particularly against Gram-positive pathogens.

Table 2: Antibacterial Activity of Representative Bromophenol and Aminobenzoic Acid Derivatives

Compound Class/Derivative Bacterial Strain Minimum Inhibitory Concentration (MIC)
PABA-derived Schiff bases Staphylococcus aureus ≥ 15.62 µM researchgate.netnih.gov
PABA-derived Schiff bases Methicillin-resistant S. aureus (MRSA) ≥ 15.62 µM researchgate.netnih.gov
PABA-derived Schiff bases Mycobacterium smegmatis ≥ 62.5 µM researchgate.netnih.gov
3-bromo-2,6-dihydroxyacetophenone S. aureus Good activity reported nih.gov

This table presents data for structurally related compounds to infer the potential antimicrobial spectrum of the title compound.

Antifungal Spectrum and Efficacy against Fungal Species

Currently, there is a lack of specific scientific literature detailing the antifungal spectrum and efficacy of this compound against various fungal species. While derivatives of aminobenzoic acid have been noted for their general antifungal properties, specific data, such as Minimum Inhibitory Concentration (MIC) values for this particular compound, are not available in the reviewed literature.

Proposed Molecular Mechanisms of Antimicrobial Action

The precise molecular mechanisms underlying the potential antimicrobial action of this compound have not been elucidated in published research. General mechanisms for benzoate derivatives suggest that their antifungal action may involve the inhibition of key enzymes like phosphofructokinase, which disrupts glycolysis and ultimately restricts fungal growth. However, without specific studies on this compound, any proposed mechanism remains speculative.

Antiproliferative Activity in Cellular Models (In Vitro)

Inhibition of Cancer Cell Line Proliferation

There is no specific data available from in vitro studies on the inhibition of cancer cell line proliferation by this compound. While related structures, such as other benzamide (B126) derivatives, have shown antiproliferative effects against various cancer cell lines, direct evidence for the activity of this specific compound is not present in the current body of scientific literature. Therefore, no data table on its inhibitory concentrations (e.g., IC50 values) can be provided at this time.

Investigation of Cellular Pathway Modulation Relevant to Proliferation

Due to the absence of studies on the antiproliferative effects of this compound, there is no information regarding its modulation of cellular pathways relevant to proliferation. Research into how this compound might affect signaling cascades, cell cycle regulation, or apoptosis in cancer cells has not been reported.

Target Identification and Validation at the Molecular Level (In Silico and In Vitro)

Specific molecular targets for this compound have not been identified or validated through either in silico or in vitro studies. While computational methods are often employed to predict potential protein targets for novel compounds, such analyses for this specific molecule are not available in the reviewed scientific literature.

Advanced Spectroscopic and Structural Analysis of Methyl 3 4 Bromophenoxy Acetyl Amino Benzoate

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

A detailed analysis of the Infrared (IR) and Raman spectra of methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate would provide critical insights into its molecular structure and the conformation of its functional groups. Specific vibrational modes would be assigned to the various bonds and functional groups within the molecule.

Expected Vibrational Modes:

Amide Group: The secondary amide linkage (-NH-C=O) would be expected to show characteristic bands. The N-H stretching vibration would likely appear in the region of 3300-3100 cm⁻¹. The amide I band (primarily C=O stretching) would be anticipated around 1680-1630 cm⁻¹, and the amide II band (a mix of N-H bending and C-N stretching) would be expected in the 1570-1515 cm⁻¹ region.

Ester Group: The ester functional group (-COOCH₃) would be identifiable by a strong C=O stretching band, typically in the range of 1750-1735 cm⁻¹. C-O stretching vibrations would also be present at lower wavenumbers.

Aromatic Rings: C-H stretching vibrations of the two aromatic rings would be observed above 3000 cm⁻¹. C=C stretching vibrations within the rings would produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings would influence the positions and intensities of the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range.

Ether Linkage: The aryl ether linkage (Ar-O-CH₂) would be expected to show characteristic C-O-C stretching bands.

Bromo Group: The C-Br stretching vibration would be found at lower frequencies, typically in the 600-500 cm⁻¹ region.

A data table summarizing these expected vibrational frequencies would be presented here if the spectral data were available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

¹H and ¹³C NMR spectroscopy would be instrumental in elucidating the precise connectivity and chemical environment of the atoms in this compound.

¹H NMR Analysis: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) would be influenced by the electronic effects of the neighboring functional groups. For instance, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing the substitution on the rings. The protons of the methylene (B1212753) (-CH₂-) group in the acetyl linker and the methyl (-CH₃) group of the ester would each produce a singlet, with their chemical shifts reflecting their proximity to electronegative atoms. The amide proton (-NH-) would likely appear as a broad singlet.

¹³C NMR Analysis: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbons of the amide and ester groups would be expected to resonate at the lowest field (typically δ 160-180 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene and methyl carbons would be found in the upfield region of the spectrum.

Data tables for ¹H and ¹³C NMR chemical shifts and coupling constants would be included in this section if the data were accessible.

X-ray Crystallography for Precise Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering a detailed view of the molecule's conformation. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding (e.g., involving the amide N-H group and carbonyl oxygens) and π-π stacking between the aromatic rings, which govern the supramolecular architecture.

A table of crystallographic data, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, would be presented here if a crystal structure had been reported.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound. The high-resolution mass spectrum would provide the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺), which could be used to verify the molecular formula (C₁₆H₁₄BrNO₄).

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve:

Cleavage of the amide bond.

Loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃) from the benzoate (B1203000) ring.

Fragmentation of the (4-bromophenoxy)acetyl side chain.

The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

A data table of the major fragment ions and their proposed structures would be included if the mass spectrum were available.

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection and Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that could be employed for the trace detection of this compound. By adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), a significant enhancement of the Raman signal can be achieved.

A SERS study would reveal information about the molecule's orientation upon adsorption. The vibrational modes that are most enhanced are typically those that are closest to or oriented perpendicularly to the metal surface. For instance, if the molecule adsorbs via the π-systems of its aromatic rings, the ring breathing modes would be expected to be strongly enhanced. Alternatively, interaction via the carbonyl or ether oxygens would lead to enhancement of the corresponding vibrational modes. Analysis of the SERS spectrum could thus elucidate the adsorption mechanism, which is crucial for developing sensors and understanding interfacial phenomena. As no specific SERS studies on this compound have been published, no experimental data can be presented.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate, and how can purity be ensured?

  • Methodological Answer : A multi-step synthesis is typically employed. First, react 4-bromophenoxyacetic acid with a coupling agent (e.g., DCC or EDC) to activate the carboxyl group. Next, conjugate the activated intermediate with methyl 3-aminobenzoate under mild basic conditions (e.g., NaHCO₃). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Melting point analysis and ¹H/¹³C NMR should confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ester methyl at ~3.8 ppm, aromatic protons in the 6.8–7.6 ppm range) and confirm substitution patterns .
  • FT-IR : Detect key functional groups (amide C=O stretch ~1650 cm⁻¹, ester C=O ~1720 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtainable .

Q. What are the primary chemical reactivity pathways for this compound under standard laboratory conditions?

  • Methodological Answer : The ester group is susceptible to hydrolysis under acidic/basic conditions, yielding the carboxylic acid derivative. The bromine atom on the phenoxy moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) for further functionalization. Amide bonds may undergo hydrolysis at elevated temperatures (>80°C) in strong acids or bases .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify regions for structural modification (e.g., substituting bromine with electron-withdrawing groups to modulate reactivity). Molecular docking studies against target proteins (e.g., enzymes) can predict binding affinities. Validate predictions by synthesizing derivatives and testing in vitro .

Q. What strategies resolve contradictions in observed vs. predicted solubility or stability data?

  • Methodological Answer : Use Hansen solubility parameters to model solvent compatibility. If experimental solubility deviates from predictions (e.g., in DMSO vs. ethanol), assess polymorphic forms via differential scanning calorimetry (DSC). For stability issues (e.g., decomposition under light), conduct accelerated aging studies with HPLC monitoring .

Q. How does the compound’s structure influence its performance in catalytic or material science applications?

  • Methodological Answer : The bromine atom and amide/ester groups enable coordination to metal catalysts (e.g., Pd for cross-coupling) or incorporation into metal-organic frameworks (MOFs). Compare catalytic efficiency with analogs lacking bromine or amide functionalities. Surface plasmon resonance (SPR) can study adsorption kinetics on nanomaterials .

Q. What mechanistic insights explain unexpected byproducts during large-scale synthesis?

  • Methodological Answer : Use LC-MS to trace byproduct formation. For example, over-alkylation at the amide nitrogen may occur due to excess acyl chloride. Kinetic studies under varying temperatures and reagent ratios can identify rate-limiting steps. Scale-up adjustments (e.g., flow chemistry) may mitigate side reactions .

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methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate
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methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.